Dimethylammonium iodide

Description

The exact mass of the compound Dimethylamine hydroiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

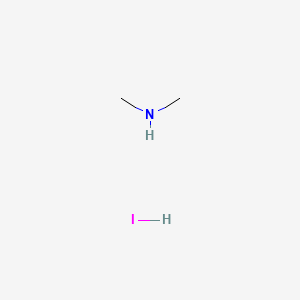

3D Structure of Parent

Properties

IUPAC Name |

N-methylmethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.HI/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXLWMIFDJCGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965349 | |

| Record name | N-Methylmethanamine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51066-74-1 | |

| Record name | Methanamine, N-methyl-, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51066-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051066741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmethanamine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Dimethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylammonium iodide ((CH₃)₂NH₂I), often abbreviated as DMAI, is an organic ammonium (B1175870) salt that has garnered significant attention in the field of materials science, particularly as a precursor and additive in the fabrication of perovskite solar cells and other optoelectronic devices. Understanding the fundamental crystal structure of DMAI is paramount for controlling the crystallization kinetics, morphology, and ultimate performance of these advanced materials. This technical guide provides a comprehensive analysis of the crystal structure of this compound, detailing the experimental protocols for its synthesis and characterization, and presenting the crystallographic data in a clear, structured format.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction.

Materials:

-

Dimethylamine (B145610) solution (e.g., 40 wt. % in H₂O)

-

Hydroiodic acid (e.g., 57 wt. % in H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

An equimolar amount of dimethylamine solution is cooled in an ice bath in a round-bottom flask equipped with a magnetic stir bar.

-

An equimolar amount of hydroiodic acid is added dropwise to the dimethylamine solution while stirring continuously. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.

-

The solvent is then removed under reduced pressure using a rotary evaporator at a temperature of approximately 40-50 °C.

-

The resulting solid is washed with a suitable solvent, such as acetone or diethyl ether, to remove any unreacted starting materials and impurities.

-

The purified white crystalline powder of this compound is then dried under vacuum.

The following diagram illustrates the general workflow for the synthesis of this compound.

Single-Crystal X-ray Diffraction (SCXRD)

The definitive determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of DMAI are grown from a saturated solution in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) by slow evaporation at a constant temperature.

-

Crystal Selection and Mounting: A well-formed, single crystal of appropriate size is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to reduce thermal vibrations of the atoms. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental diffraction data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.

The logical relationship for determining the crystal structure via SCXRD is depicted below.

Crystal Structure and Quantitative Data

While a definitive, publicly available Crystallographic Information File (CIF) for pure this compound is not readily found in common databases, analysis of related compounds and perovskite precursors provides insight into its likely structural characteristics. This compound is an ionic compound consisting of dimethylammonium cations, [(CH₃)₂NH₂]⁺, and iodide anions, I⁻. The crystal packing is expected to be dominated by electrostatic interactions and hydrogen bonding between the N-H protons of the cation and the iodide anion.

The structure of compounds containing the dimethylammonium cation often exhibits disorder in the orientation of the cation at room temperature, which can be resolved by collecting diffraction data at low temperatures.

For illustrative purposes, the table below presents typical ranges for crystallographic parameters observed in related simple alkylammonium halides.

| Parameter | Typical Value/System | Notes |

| Crystal System | Orthorhombic or Monoclinic | The exact system depends on the packing and temperature. |

| Space Group | Centrosymmetric | Common for simple organic salts. |

| a (Å) | 5 - 10 | Lattice parameters are dependent on the size of the ions and the packing arrangement. |

| b (Å) | 5 - 15 | |

| c (Å) | 5 - 10 | |

| α, β, γ (°) | 90 or ~90 | For monoclinic systems, one angle will deviate from 90°. |

| Z (formula units/cell) | 2, 4, or 8 | The number of formula units in the unit cell. |

| N-H···I distance (Å) | 3.4 - 3.7 | Represents the hydrogen bonding interaction between the cation and anion. |

Role in Perovskite Formation

This compound is frequently used as an additive or a complete substitute for methylammonium (B1206745) iodide in lead-based perovskites. The incorporation of the larger dimethylammonium cation can significantly influence the resulting perovskite structure. For instance, in dimethylammonium lead iodide (DMAPbI₃), the structure is a 1D hexagonal perovskite with face-sharing [PbI₆]⁴⁻ octahedra, in contrast to the 3D corner-sharing octahedral network of methylammonium lead iodide (MAPbI₃).[1]

The use of DMAI can therefore be a strategy to tune the dimensionality and, consequently, the optoelectronic properties of perovskite materials. The logical relationship of how DMAI influences perovskite structure is shown below.

Conclusion

The crystal structure of this compound is fundamental to its application in materials science, particularly in the rapidly evolving field of perovskite optoelectronics. While a detailed crystallographic file for the pure compound is not widely accessible, the experimental protocols for its synthesis and structural determination are well-established. The synthesis involves a simple acid-base reaction, and single-crystal X-ray diffraction is the definitive method for structural analysis. The insights gained from the study of related compounds and its role as a perovskite precursor underscore the importance of the dimethylammonium cation's size and hydrogen bonding capability in directing the final crystal architecture. Further detailed crystallographic studies on pure this compound would be highly beneficial to the scientific community for a more precise understanding and control of perovskite formation and properties.

References

physical and chemical properties of Dimethylammonium iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylammonium iodide (DMAI), with the chemical formula (CH₃)₂NH₂I, is an organic ammonium (B1175870) salt that has garnered significant attention in the field of materials science, particularly as a key component in the fabrication of perovskite-based optoelectronic devices such as solar cells. Its role as an additive or precursor influences the crystal growth, morphology, and stability of perovskite films, thereby impacting device performance and efficiency. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a visualization of its application workflow in perovskite solar cell fabrication.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder. While it is known to be soluble in water and polar organic solvents, precise quantitative solubility data is not widely available in the literature.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂H₈IN | |

| Molecular Weight | 173.00 g/mol | |

| CAS Number | 51066-74-1 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 153-157 °C | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility in Water | Soluble | |

| Solubility in Ethanol (B145695) | Soluble | |

| Solubility in DMF | Soluble |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-base reaction between dimethylamine (B145610) and hydroiodic acid.

Materials:

-

Dimethylamine solution (e.g., 40 wt. % in water)

-

Hydroiodic acid (e.g., 57 wt. % in water)

-

Ethanol (for washing)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, cool a solution of dimethylamine in water to 0 °C using an ice bath.

-

While stirring vigorously, slowly add an equimolar amount of hydroiodic acid dropwise to the dimethylamine solution. The reaction is exothermic, so maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

-

Remove the ice bath and allow the solution to warm to room temperature.

-

Concentrate the solution using a rotary evaporator to remove water and obtain the crude this compound product as a solid.

-

Wash the crude product with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 40-50 °C) overnight to yield pure this compound.

Purification by Recrystallization

For applications requiring high purity, this compound can be further purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will precipitate.

-

To maximize the yield, place the flask in an ice bath for approximately 30 minutes.

-

Collect the recrystallized product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methyl protons and the amine protons. In a deuterated solvent such as DMSO-d₆, the methyl protons would appear as a singlet, and the amine protons would also likely appear as a singlet, although its chemical shift and appearance can be influenced by the solvent and concentration.

FTIR Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹

-

C-H stretching: Bands in the region of 2800-3000 cm⁻¹

-

N-H bending: A peak around 1600 cm⁻¹

-

C-N stretching: A peak in the fingerprint region, typically around 1000-1200 cm⁻¹

Application in Perovskite Solar Cell Fabrication

This compound is frequently used as an additive in the precursor solution for the fabrication of perovskite solar cells. It plays a crucial role in controlling the crystallization kinetics and morphology of the perovskite film, which are critical factors for achieving high power conversion efficiencies.

Workflow of DMAI in Perovskite Film Formation

The following diagram illustrates the typical workflow of using DMAI as an additive in a one-step solution-processing method for perovskite film fabrication.

Synthesis of Dimethylammonium Iodide: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of Dimethylammonium Iodide (DMAI), a key precursor material in the development of perovskite-based optoelectronic devices.[1][2] The document outlines a detailed experimental protocol for the synthesis of DMAI from dimethylamine (B145610) and hydroiodic acid, including reaction, isolation, and purification steps. Quantitative data is presented in structured tables, and a complete experimental workflow is visualized. This guide is intended for laboratory professionals requiring a reliable and reproducible method for producing high-purity this compound.

Introduction

This compound (DMAI), also known as dimethylamine hydroiodide, is an organic ammonium (B1175870) halide salt with the chemical formula C₂H₈IN.[1][2] It serves as a critical precursor for the formation of certain organic-inorganic hybrid perovskite structures.[1][2] Unlike some of its analogues, perovskites synthesized with DMAI can exhibit enhanced stability under ambient conditions.[1][2] Given its role in tuning the structural and physical properties of perovskite materials for applications in solar cells and LEDs, access to a standardized and reproducible synthesis protocol for high-purity DMAI is essential for the research and development community.[1][2]

This document details a standard laboratory-scale synthesis based on the acid-base neutralization reaction between dimethylamine and hydroiodic acid.

Synthesis Protocol

The synthesis of this compound is a straightforward exothermic acid-base reaction. The lone pair of electrons on the nitrogen atom of dimethylamine (a base) accepts a proton from hydroiodic acid, forming the dimethylammonium cation and the iodide anion, which associate to form the salt.

Chemical Reaction: (CH₃)₂NH + HI → (CH₃)₂NH₂⁺I⁻

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier Example |

| Dimethylamine solution | (CH₃)₂NH | 45.08 | 40% in H₂O | Sigma-Aldrich |

| Hydroiodic Acid | HI | 127.91 | 57% in H₂O | Alfa Aesar |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Fisher Scientific |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 200 Proof, Anhydrous | Decon Labs |

| Round-bottom flask | - | - | 250 mL | - |

| Stirring plate & bar | - | - | - | - |

| Dropping funnel | - | - | 100 mL | - |

| Ice bath | - | - | - | - |

| Rotary evaporator | - | - | - | - |

| Buchner funnel & flask | - | - | - | - |

| Vacuum desiccator | - | - | - | - |

Experimental Procedure

The following protocol is adapted from analogous, well-established syntheses of alkylammonium halides.[3][4]

Step 1: Reaction Setup

-

Place a magnetic stir bar into a 250 mL round-bottom flask.

-

Add a measured volume of dimethylamine solution (e.g., 50 mL of 40% aq. solution) to the flask.

-

Place the flask in an ice-water bath on a magnetic stirring plate and begin stirring. Allow the solution to cool to 0 °C.

-

Set up a dropping funnel securely over the flask.

Step 2: Acid Addition

-

Carefully measure a stoichiometric equivalent of hydroiodic acid (57% aq. solution) and add it to the dropping funnel.

-

Add the hydroiodic acid dropwise to the stirring dimethylamine solution over a period of 60-90 minutes. Caution: The reaction is exothermic; maintaining a slow addition rate and ensuring the temperature remains at or near 0 °C is critical.

-

After the addition is complete, allow the solution to continue stirring in the ice bath for an additional 2 hours.[3]

Step 3: Product Isolation (Crude)

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Remove the solvent (primarily water) using a rotary evaporator. The bath temperature should be maintained between 40-50 °C.[5]

-

Continue evaporation until a solid or crystalline crude product is obtained. This product may have a yellow or off-white appearance.

Step 4: Washing

-

Transfer the crude solid to a beaker.

-

Add approximately 50-100 mL of anhydrous diethyl ether to the solid and stir or sonicate for 10-15 minutes.[3] This step removes non-polar impurities and unreacted starting materials.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid on the filter with two additional portions of fresh diethyl ether.[6]

Step 5: Drying

-

Transfer the washed white solid to a clean, pre-weighed crystallizing dish.

-

Dry the product overnight under vacuum to ensure complete removal of residual solvents.[3]

-

Determine the final mass and calculate the yield. Yields for this type of reaction are typically high, often exceeding 90%.

Purification by Recrystallization

For applications requiring very high purity, recrystallization is recommended.

-

Place the crude, dried DMAI into an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or another suitable solvent like isopropanol) while stirring until the solid is just dissolved.[7]

-

If the solution has a color, a small amount of activated charcoal can be added, and the solution should be briefly boiled and then filtered while hot to remove the charcoal.[7]

-

Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[7]

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[7]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

-

Dry the final crystals under vacuum.

Data and Characterization

All quantitative data should be meticulously recorded. Below are tables summarizing the key physical properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 51066-74-1 | [1][2][8] |

| Chemical Formula | C₂H₈IN | [1][2][8] |

| Molecular Weight | 173.0 g/mol | [1][2][8] |

| Melting Point | 153.85 °C | [1][2] |

| Appearance | White powder/crystals | [1][2] |

| Purity (Commercial) | >99.5% | [1][2] |

Table 2: Typical Characterization Data

| Analysis Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the methyl (CH₃) and amine (N-H) protons. |

| ¹³C NMR | A single peak corresponding to the two equivalent methyl carbons. |

| FTIR | Characteristic peaks for N-H and C-H stretching and bending vibrations. |

| Yield | Typically >90% for the crude product. |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

Hazard Identification:

-

Dimethylamine: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Hydroiodic Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

This compound: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Personal Protective Equipment (PPE):

-

All procedures should be performed inside a certified chemical fume hood.

-

Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

Handling:

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Handle hydroiodic acid with extreme care due to its corrosive nature.

-

Ensure all equipment is properly assembled and secured.

-

Dispose of chemical waste according to institutional and local regulations.

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. ossila.com [ossila.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN107337607A - A kind of preparation method of methylpyridinium iodide ammonium - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C2H8IN | CID 12199010 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of Dimethylammonium iodide

An In-depth Technical Guide to Dimethylammonium Iodide for Researchers and Drug Development Professionals

Introduction

This compound (DMAI) is an organic ammonium (B1175870) salt that has garnered significant attention in the field of materials science, particularly as a precursor and additive in the fabrication of perovskite-based optoelectronic devices.[1] Its chemical and physical properties play a crucial role in tuning the structural and electronic characteristics of perovskite materials, thereby influencing the performance and stability of devices such as solar cells and light-emitting diodes (LEDs).[2] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its primary uses in research.

Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[2] It is characterized by the chemical formula C₂H₈IN and a molecular weight of approximately 173.00 g/mol .[3][4][5] A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₈IN | [2][3][4] |

| Molecular Weight | 173.00 g/mol | [3][4][5] |

| CAS Number | 51066-74-1 | [2][4] |

| Appearance | White powder/crystals | [2][4] |

| Melting Point | 153.85 °C | [2][4] |

| Synonyms | Dimethylamine (B145610) hydroiodide, N-Methylmethanaminium iodide, DMAI | [2][3] |

| Purity | >99.5% (commercially available) | [2] |

| Solubility | Soluble in ethyl alcohol and diethyl ether; poorly soluble in water. | [6] |

Applications in Research

The primary application of this compound is in the field of perovskite photovoltaics and optoelectronics. It is used both as a primary precursor and as an additive to modulate the properties of perovskite thin films.

-

Perovskite Precursor: DMAI is a precursor for forming dimethylammonium-based perovskite structures, such as DMAPbI₃.[2] These materials are investigated for their unique structural and electronic properties.

-

Additive in Perovskite Synthesis: More commonly, DMAI is used as an additive in the fabrication of other perovskite formulations, such as those based on methylammonium (B1206745) (MA) or cesium (Cs).[7][8] Its incorporation can:

-

Enhance Stability: The addition of the dimethylammonium cation can influence the tilt of the perovskite octahedra, which in turn can increase the bandgap and improve the structural stability of the material.[1]

-

Control Crystallization: DMAI can act as a volatile additive that helps manipulate the crystallization process of perovskite films, allowing for better control over the crystal phase and morphology.[9]

-

Tune Optoelectronic Properties: By creating mixed-cation perovskites (e.g., MA₁₋ₓDMAₓPbI₃), researchers can tune the material's bandgap and other optoelectronic properties.[7]

-

While the current research focus is heavily on materials science, the fundamental understanding of how organic cations influence crystal formation and properties could have implications for the rational design of crystalline organic-inorganic hybrid materials in other fields, including drug development, where control over solid-state forms is critical.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use as an additive in the fabrication of a perovskite thin film for solar cell applications.

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound from dimethylamine and hydroiodic acid.

Materials:

-

Dimethylamine (e.g., 40 wt. % in H₂O)

-

Hydroiodic acid (e.g., 57 wt. % in H₂O)

-

Acetone

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Place a specific molar amount of dimethylamine solution into a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0 °C.

-

While stirring vigorously, add an equimolar amount of hydroiodic acid dropwise using a dropping funnel. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the solution to continue stirring for an additional 2 hours at room temperature.

-

Remove the solvent using a rotary evaporator at approximately 40 °C until a solid precipitate is formed.

-

Wash the resulting solid with acetone. This can be done by suspending the solid in acetone, sonicating briefly, and then collecting the solid by vacuum filtration. Repeat this washing step two more times.

-

Dry the final white crystalline product overnight in a vacuum oven.[7]

Caption: Synthesis workflow for this compound (DMAI).

Fabrication of a Perovskite Thin Film with DMAI as an Additive

This protocol outlines a typical procedure for creating a methylammonium lead iodide (MAPbI₃) perovskite thin film with DMAI incorporated as a structural additive.

Materials:

-

Lead (II) iodide (PbI₂)

-

Methylammonium iodide (MAI)

-

This compound (DMAI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Chlorobenzene (B131634) (anti-solvent)

-

ITO-coated glass substrates

Equipment:

-

Nitrogen-filled glovebox

-

Spin coater

-

Hotplate

-

Pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Substrate Preparation: Clean ITO-coated glass substrates sequentially by sonicating in detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to create a hydrophilic surface.

-

Perovskite Precursor Solution Preparation:

-

Inside a nitrogen-filled glovebox, prepare the main perovskite precursor solution. For example, dissolve PbI₂ and MAI in a 9:1 v/v mixture of DMF and DMSO to create a 1.4 M solution.[10]

-

Prepare a separate stock solution of DMAI in DMF (e.g., 0.1 M).[10]

-

Add a specific volume of the DMAI stock solution to the main precursor solution to achieve the desired molar percentage of DMAI relative to the lead iodide (e.g., 5-20%).

-

Stir the final mixed-cation precursor solution for at least 1 hour before use.

-

-

Thin Film Deposition (Spin Coating):

-

Transfer the prepared precursor solution onto a cleaned ITO substrate placed on the spin coater.

-

Use a two-step spin coating process:

-

First step: 500 rpm for 5 seconds (for spreading).

-

Second step: 4000 rpm for 30 seconds (for film formation).[10]

-

-

During the second step, at approximately the 15-second mark, dispense a small amount of chlorobenzene onto the center of the spinning substrate. This anti-solvent treatment induces rapid and uniform crystallization.[10]

-

-

Annealing:

-

Immediately transfer the substrate to a preheated hotplate inside the glovebox.

-

Anneal the film at 100°C for 10 minutes to remove residual solvent and complete the crystallization process.[10]

-

Caption: Workflow for perovskite thin film fabrication using DMAI.

Conclusion

This compound is a versatile compound with significant utility in the synthesis and optimization of perovskite materials for optoelectronic applications. Its role as both a precursor and a performance-enhancing additive makes it a key area of interest for researchers aiming to improve the efficiency and stability of next-generation solar cells and LEDs. The experimental protocols provided herein offer a foundation for the synthesis and application of this important chemical in a research setting. While its direct application in drug development has not been established, the principles of crystal engineering and stability enhancement demonstrated in its use in perovskites are of broad relevance to the pharmaceutical sciences.

References

- 1. This compound | CAS 51066-74-1 [greatcellsolarmaterials.com]

- 2. ossila.com [ossila.com]

- 3. This compound | C2H8IN | CID 12199010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 51066-74-1 [sigmaaldrich.com]

- 5. This compound 51066-74-1 [sigmaaldrich.com]

- 6. noctiluca.eu [noctiluca.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.ru [2024.sci-hub.ru]

- 10. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Dimethylammonium Iodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylammonium iodide (DMAI), a crucial precursor and additive in the fabrication of perovskite-based optoelectronics and other advanced materials, exhibits a nuanced solubility profile across various organic solvents. While its application in solvent-based processing is widely documented, precise quantitative solubility data remains largely unpublished in publicly accessible literature. This guide provides a comprehensive overview of the known qualitative solubility of DMAI in common organic solvents, equipping researchers with the foundational knowledge for its effective utilization. Furthermore, to address the current data gap, a detailed, generalized experimental protocol for the gravimetric determination of crystalline solid solubility is presented, empowering research professionals to ascertain precise solubility values tailored to their specific experimental conditions.

Introduction

This compound (C₂H₈IN, CAS No: 51066-74-1) is an organic ammonium (B1175870) halide salt that has garnered significant attention for its role in tuning the structural and electronic properties of perovskite materials.[1][2] The efficiency and stability of perovskite solar cells and other optoelectronic devices are intrinsically linked to the quality of the precursor solution, making the solubility of DMAI a critical parameter.[3][4] Understanding and controlling the solubility of DMAI in various organic solvents is paramount for optimizing precursor ink formulation, controlling crystallization kinetics, and ultimately, enhancing device performance.

This technical guide consolidates the available qualitative solubility information for DMAI and provides a robust experimental framework for its quantitative determination.

Solubility of this compound: A Qualitative Overview

The solubility of this compound is dictated by the principle of "like dissolves like," where polar solvents are generally more effective at dissolving this ionic salt. Its use in the synthesis of perovskite materials provides indirect evidence of its solubility in several polar aprotic solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Application Context |

| Dimethylformamide (DMF) | C₃H₇NO | Used as a solvent in perovskite fabrication | Implied solubility for creating precursor solutions.[5][6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Used as a solvent in perovskite fabrication | Often used in combination with DMF for precursor solutions.[6] |

| Acetonitrile | C₂H₃N | Used as a solvent in synthesis | Employed in the synthesis of dimethylammonium lead iodide (DMAPbI₃).[7][8] |

| Water | H₂O | Soluble | General solubility information.[9] |

Note: The term "implied solubility" indicates that while specific quantitative data is not provided in the reviewed literature, the substance is used in solution for the stated application, suggesting it is soluble to a degree sufficient for that purpose.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal equilibrium method, a robust and widely used technique.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear, filtered saturated solution to a pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the decomposition temperature of DMAI but high enough for efficient solvent removal.

-

Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating all the solvent has been removed.

-

The final constant weight represents the mass of the dissolved this compound.

-

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

Solubility ( g/100 g solvent) = (Mass of dissolved DMAI / Mass of solvent) x 100

Where:

-

Mass of dissolved DMAI = Final constant weight of the evaporating dish - Initial weight of the empty evaporating dish

-

Mass of solvent = (Initial weight of the evaporating dish + solution) - Final constant weight of the evaporating dish

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, quantitative database for the solubility of this compound in a wide array of organic solvents is not yet publicly available, its established use in scientific research, particularly in the field of perovskites, provides valuable qualitative insights. For applications requiring precise concentration control, experimental determination of solubility is indispensable. The detailed protocol provided in this guide offers a reliable and standardized approach for researchers to generate accurate and reproducible solubility data, thereby facilitating the continued development of advanced materials and technologies.

References

- 1. ossila.com [ossila.com]

- 2. This compound | CAS 51066-74-1 [greatcellsolarmaterials.com]

- 3. This compound 51066-74-1 [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterisation and voltammetric study of dimethylammonium lead iodide perovskite | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 9. This compound CAS#: 51066-74-1 [m.chemicalbook.com]

electronic band structure of Dimethylammonium iodide

An In-depth Technical Guide on the Electronic Band Structure of Dimethylammonium Iodide and its Role in Perovskite Materials

Introduction

This compound (DMAI), with the chemical formula (CH₃)₂NH₂I, is an organic halide salt that has garnered significant interest in the field of materials science, particularly as a precursor and additive in the fabrication of perovskite solar cells and other optoelectronic devices. While DMAI itself is a wide-bandgap insulator, its incorporation into metal halide perovskite structures, such as dimethylammonium lead iodide (DMAPbI₃), profoundly influences the electronic and optical properties of the resulting material. This guide provides a comprehensive overview of the electronic band structure of DMAI and its impact on perovskite materials, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing essential workflows.

Electronic Properties of this compound (DMAI)

This compound in its pure form is a large bandgap material.[1] The electronic structure is primarily determined by the molecular orbitals of the dimethylammonium cation ((CH₃)₂NH₂⁺) and the iodide anion (I⁻). Detailed computational and experimental studies have elucidated the nature of its electronic states.

Key Characteristics:

-

Valence and Conduction Bands: In materials like methylammonium (B1206745) iodide, the valence band is largely composed of I 5p orbitals, while the conduction band is formed from the molecular orbitals of the organic cation.[2][3][4] A similar composition is expected for DMAI.

Role of DMAI in Modulating Perovskite Band Structures

The primary application of DMAI in optoelectronics is as a component of hybrid organic-inorganic perovskites, most notably dimethylammonium lead iodide (DMAPbI₃). The interaction between the DMA⁺ cation, the lead (Pb²⁺) cation, and the iodide (I⁻) anions dictates the electronic band structure of the resulting perovskite.

Dimethylammonium Lead Iodide (DMAPbI₃)

The incorporation of the dimethylammonium cation into the lead iodide lattice results in a material with a significantly smaller bandgap compared to pure DMAI, making it suitable for photovoltaic applications.

Quantitative Data Summary:

| Property | Computational Method | Value (eV) | With Spin-Orbit Coupling (SOC) | Reference |

| Bandgap (DMAPbI₃) | DFT | 1.55 | 0.50 | [5] |

| Self-consistent GW | 2.27 | 1.20 | [5] | |

| Optical Gap (DMAPbI₃) | Experimental | ~2.59 | - | [1] |

| Bandgap (MAPbI₃) | Experimental (bulk) | 1.55 ± 0.01 | - | [6][7] |

| Experimental (surface) | 1.59 ± 0.01 | - | [6][7] |

Note: DFT (Density Functional Theory) and GW are computational methods for calculating electronic band structures. MAPbI₃ (methylammonium lead iodide) is included for comparison as a prototypical hybrid perovskite.

Key Insights:

-

The electronic band structure of DMAPbI₃ around the Fermi level is dominated by the inorganic framework. The valence band maximum is primarily composed of I p orbitals, while the conduction band minimum is mainly formed by Pb p orbitals.[5]

-

Spin-orbit coupling (SOC) has a significant impact on the band structure, leading to a reduction in the calculated bandgap.[5] This is a crucial consideration for accurately modeling lead-based perovskites.

-

The addition of the large dimethylammonium cation can induce octahedral tilting in the perovskite lattice, which in turn can increase the bandgap.[8][9] This property is utilized to tune the bandgap for specific applications, such as in multijunction solar cells.[8]

Experimental and Computational Methodologies

Experimental Protocols

Synthesis of Dimethylammonium Lead Iodide (DMAPbI₃):

A common synthesis method involves the reaction of stoichiometric amounts of lead iodide (PbI₂) and this compound (DMAI).[10][11]

-

Materials: Lead iodide (PbI₂), this compound (DMAI), Acetonitrile.

-

Procedure:

Characterization Techniques:

-

Powder X-ray Diffraction (PXRD): Used to confirm the crystal structure and purity of the synthesized compound.[10][11]

-

Infrared (IR) and Raman Spectroscopy: Provide information about the vibrational modes of the organic and inorganic components of the material.[10][11]

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): Used to analyze the morphology and elemental composition of the material.[10][11]

-

Cyclic Voltammetry: Employed to investigate the electrochemical properties of the perovskite.[10][11]

-

UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap.

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a widely used computational method to model the electronic structure of materials.

-

Functionals: Local-Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are often used, with hybrid functionals sometimes employed for more accurate bandgap predictions.[3][13]

-

Spin-Orbit Coupling (SOC): Inclusion of SOC is critical for heavy elements like lead to accurately predict the band structure.[3][5]

GW Quasiparticle Calculations:

The GW approximation is a many-body perturbation theory method used to obtain more accurate quasiparticle energies and bandgaps than standard DFT.[5]

-

Procedure: Often performed as a correction to initial DFT calculations.

Visualizing Workflows and Relationships

Caption: Experimental workflow for the synthesis and characterization of DMAPbI₃.

Caption: Computational workflow for determining the electronic band structure.

Conclusion

This compound plays a crucial role as a building block in hybrid organic-inorganic perovskites, enabling the tuning of their electronic and optical properties. While pure DMAI is an insulator with a wide bandgap, its incorporation into lead-halide frameworks like DMAPbI₃ leads to materials with bandgaps suitable for photovoltaic and optoelectronic applications. The electronic structure of these materials is a result of the complex interplay between the organic cation and the inorganic lattice, with factors like spin-orbit coupling and octahedral tilting having significant effects. A synergistic approach combining experimental synthesis and characterization with advanced computational modeling is essential for a comprehensive understanding and future development of these promising materials.

References

- 1. ossila.com [ossila.com]

- 2. Electronic Structure and Chemical Bonding in Methylammonium Lead Triiodide and Its Precursor Methylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electronic Structure and Chemical Bonding in Methylammonium Lead Triiodide and Its Precursor Methylammonium Iodide | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Looking beyond the Surface: The Band Gap of Bulk Methylammonium Lead Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterisation and voltammetric study of dimethylammonium lead iodide perovskite | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 12. Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Dimethylammonium Iodide in Perovskite Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cells (PSCs) has established them as a formidable contender in next-generation photovoltaic technologies. Achieving high-quality perovskite films with minimal defects and optimal morphology is paramount for realizing high-power conversion efficiencies (PCE) and long-term stability. Among the various additives and processing strategies employed, Dimethylammonium Iodide (DMAI) has emerged as a critical component, particularly in the fabrication of inorganic cesium lead iodide (CsPbI3) and mixed-cation perovskites. This technical guide provides an in-depth analysis of the multifaceted role of DMAI in perovskite formation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

DMAI as a Volatile Additive and Crystallization Modulator

A primary function of this compound in perovskite fabrication is to act as a volatile additive that masterfully controls the crystallization process.[1][2] Unlike traditional dopants, DMAI is not intended to be a permanent constituent of the final perovskite lattice. Instead, it facilitates the formation of a stable, high-quality perovskite film before being removed during a thermal annealing step.

The volatile nature of DMAI is crucial to its function. Thermogravimetric analysis (TGA) has shown that DMAI sublimation is sensitive to the atmosphere, with removal being more efficient in a dry air or inert environment.[1][2] This controlled removal is essential, as residual DMAI in the final perovskite film can be detrimental to both the photovoltaic performance and the long-term stability of the device.[1][2]

Intermediate Phase Formation: A Pathway to Superior Films

The mechanism by which DMAI directs perovskite crystal growth involves the formation of an intermediate phase. DMAI reacts with lead iodide (PbI2) to form a DMAPbI3-like intermediate.[1] This intermediate phase acts as a template or scaffold, guiding the subsequent crystallization of the desired perovskite structure upon the introduction of other cations (like cesium) and the sublimation of DMAI during annealing.

In the case of CsPbI3 fabrication, the process can be summarized as follows:

-

DMAI and PbI2 in the precursor solution form a (DMA)xPbyIz intermediate.

-

During annealing, the volatile DMAI sublimates from the film.

-

Cs+ ions then incorporate into the vacant A-site positions in the crystal lattice, leading to the formation of the final CsPbI3 perovskite structure.[1]

This intermediate-mediated crystallization pathway is critical for achieving uniform and high-quality perovskite films with large grain sizes and reduced defect densities.

Impact on Perovskite Film Properties and Device Performance

The transient presence of DMAI during film formation has a profound impact on the morphological and optoelectronic properties of the perovskite layer, which in turn dictates the performance of the final solar cell device.

Morphological Control

The addition of DMAI to the precursor solution leads to the formation of smoother and more compact perovskite films with larger and more uniform crystal grains.[5] This improved morphology is crucial for efficient charge transport and reduced charge recombination at grain boundaries.

Defect Passivation

While the primary role of DMAI is often cited as a crystallization aid, large organic ammonium (B1175870) halides, in general, can play a role in defect passivation.[6][7][8][9][10] The dimethylammonium cation (DMA+), although volatile, can temporarily passivate surface and grain boundary defects during the crystal growth process. This passivation helps to reduce non-radiative recombination losses, thereby enhancing the open-circuit voltage (Voc) and overall device efficiency.

Bandgap Modulation

Interestingly, beyond its role as a volatile additive, partial substitution of the larger DMA+ cation at the A-site of formamidinium-cesium (FAxCs1-x) lead halide perovskites has been shown to increase the bandgap.[11][12] This effect is attributed to an unexpected tilting of the perovskite octahedra induced by the DMA+ cation, which offers a novel strategy for tuning the bandgap of wide-bandgap perovskites for applications in tandem solar cells.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies on the use of DMAI in perovskite solar cells.

Table 1: Influence of DMAI on CsPbI3 Perovskite Solar Cell Performance

| DMAI Content (in precursor) | Annealing Temperature (°C) | Annealing Time (min) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |

| 0% | 150 | 10 | 14.2 | 1.01 | 19.8 | 71.0 | [1] |

| 50% | 150 | 10 | 17.5 | 1.08 | 21.5 | 75.5 | [1] |

| 100% | 150 | 10 | 18.2 | 1.10 | 22.1 | 78.0 | [1] |

| 150% | 150 | 10 | 19.03 | 1.12 | 22.5 | 79.5 | [1][2] |

Table 2: Impact of DMAI on Perovskite Film Properties

| DMAI Content (in precursor) | Average Grain Size (μm) | Charge Carrier Lifetime (ns) | Trap Density (cm⁻³) | Reference |

| 0% | 0.2 - 0.5 | 50 | 5.2 x 10¹⁶ | [1] |

| 100% | 1.0 - 1.5 | 250 | 1.8 x 10¹⁶ | [1] |

Experimental Protocols

Protocol for DMAI-assisted CsPbI3 Perovskite Film Fabrication

This protocol is a representative example based on methodologies described in the literature.[1][13][14]

-

Precursor Solution Preparation:

-

Dissolve 1 mmol of PbI2, 1 mmol of CsI, and a specified molar ratio of DMAI (e.g., 1.5 mmol for 150% content) in a co-solvent of dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) (e.g., 4:1 v/v).

-

Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

-

Filter the precursor solution through a 0.22 μm PTFE syringe filter before use.

-

-

Substrate Preparation:

-

Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to enhance wettability.

-

Deposit an electron transport layer (e.g., SnO2) by spin-coating and anneal according to established procedures.

-

-

Perovskite Film Deposition:

-

Transfer the prepared substrates into a nitrogen-filled glovebox.

-

Spin-coat the perovskite precursor solution onto the substrate in a two-step program: 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.

-

During the second step, at 15 seconds, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

-

Annealing:

-

Immediately transfer the substrate onto a hotplate and anneal at a specific temperature (e.g., 150 °C) for a defined time (e.g., 10 minutes) to form the perovskite phase and remove the DMAI.

-

-

Device Completion:

-

After the perovskite film cools down, deposit a hole transport layer (e.g., Spiro-OMeTAD) by spin-coating.

-

Finally, thermally evaporate a metal back contact (e.g., gold or silver) to complete the solar cell device.

-

Visualizations

DMAI-Assisted Perovskite Formation Workflow

Signaling Pathway for Defect Passivation

Caption: Mechanism of defect passivation by DMAI components.

Conclusion

This compound plays a sophisticated and indispensable role in the fabrication of high-performance perovskite solar cells. Its primary function as a volatile additive allows for precise control over the crystallization process, leading to the formation of perovskite films with superior morphology and lower defect densities. The formation of an intermediate phase is key to this controlled growth. While its role in defect passivation is transient, it contributes to the overall reduction of non-radiative recombination. Furthermore, the potential for DMA+ to act as a bandgap modulator opens new avenues for perovskite material design. A thorough understanding and optimization of the use of DMAI are critical for the continued advancement of perovskite photovoltaic technology towards commercialization.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. Researching | Dimethylammonium cation stabilizes all-inorganic perovskite solar cells [m.researching.cn]

- 4. researchgate.net [researchgate.net]

- 5. DMAI-driven all-inorganic antimony-based perovskite-inspired solar cells with record open-circuit voltage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide toward High-Performance Photovoltaic Devices (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Defects and Defect Passivation in Perovskite Solar Cells | MDPI [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

discovery and history of Dimethylammonium iodide in materials science

An In-depth Technical Guide to Dimethylammonium Iodide in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and applications of this compound (DMAI) in materials science, with a particular focus on its role in the advancement of perovskite solar cell technology.

Introduction and Historical Context

This compound (DMAI), an organic halide salt with the chemical formula (CH₃)₂NH₂I, has emerged as a critical component in the field of materials science, particularly in the development of stable and efficient perovskite solar cells (PSCs).[1] While the synthesis of simple ammonium (B1175870) halides has been known for a considerable time, the specific investigation and application of DMAI in advanced materials is a relatively recent development, spurred by the rapid growth of perovskite research.

Role and Mechanism of Action in Perovskite Materials

The function of DMAI in perovskite materials is multifaceted and is a subject of ongoing research. Two primary mechanisms have been proposed to explain its beneficial effects:

-

Volatile Additive for Crystallization Control: An alternative or complementary mechanism suggests that DMAI acts as a volatile additive that aids in the crystallization process of the perovskite film.[6][7] In this role, DMAI can influence the nucleation and growth of the perovskite grains, leading to films with improved morphology, larger grain sizes, and reduced defect densities.[8] Following its role in guiding the crystal formation, the DMAI can then be partially or completely removed from the film during a thermal annealing step.[8]

The following diagram illustrates the proposed pathways for DMAI's influence on perovskite formation.

Caption: Proposed mechanisms of DMAI in perovskite film formation.

Quantitative Data on DMAI-Incorporated Perovskites

The inclusion of DMAI has a quantifiable impact on the properties and performance of perovskite materials. The following tables summarize key data from the literature.

Table 1: Photovoltaic Performance of CsPbI₂Br Solar Cells with Varying DMAI Concentration

| DMAI Concentration (%) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

| 0 | 1.18 | 25.1 | 78.2 | 23.2 |

| 3 | 1.20 | 25.5 | 79.5 | 24.3 |

| 5 | 1.22 | 25.8 | 80.1 | 25.2 |

| 7 | 1.21 | 25.6 | 79.8 | 24.7 |

Data adapted from a study on CsPbI₂Br perovskite solar cells.[8] Note that absolute values can vary based on the full device architecture and fabrication conditions.

Table 2: Structural and Optical Properties of MA₁₋ₓDMAₓPbI₃

| DMA Content (x) | Phase Transition Temperature (°C) | Band Gap (eV) |

| 0 | 55 | 1.59 |

| 0.05 | ~45 | 1.59 |

| 0.10 | ~30 | 1.59 |

| 0.15 | ~15 | 1.60 |

| 0.20 | ~10 | 1.61 |

Data extracted from a study on mixed-cation MA-DMA lead iodide perovskites.[3][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DMAI and the fabrication of a perovskite solar cell incorporating this material.

Synthesis of this compound (DMAI)

This protocol is adapted from the synthesis of alkylammonium halides.[3]

Materials:

-

Dimethylamine (B145610) solution (e.g., 40 wt. % in H₂O)

-

Hydroiodic acid (HI) (e.g., 57 wt. % in H₂O)

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Place a round-bottom flask containing a stir bar in an ice bath.

-

Add a specific molar amount of dimethylamine solution to the flask.

-

While stirring, slowly add an equimolar amount of hydroiodic acid dropwise to the dimethylamine solution.

-

Allow the reaction to proceed for 2 hours with continuous stirring in the ice bath.

-

After the reaction is complete, remove the solvent using a rotary evaporator at approximately 40 °C.

-

The resulting solid is then washed with acetone to remove impurities.

-

Collect the purified white crystals of DMAI and dry them under vacuum.

Fabrication of a DMAI-Incorporated Perovskite Solar Cell

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. This compound | CAS 51066-74-1 [greatcellsolarmaterials.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Stability of Dimethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental understanding of the stability of dimethylammonium iodide (DMAI). While direct theoretical studies on the intrinsic thermal decomposition of DMAI are not extensively available in the current body of scientific literature, this guide draws upon analogous compounds, particularly methylammonium (B1206745) iodide (MAI), to propose and discuss the primary decomposition pathways. The information is supplemented with available experimental data and detailed analytical protocols to offer a thorough resource for professionals in research and development.

Introduction to this compound (DMAI)

This compound is an organic ammonium (B1175870) salt that has garnered significant interest, primarily as an additive in the fabrication of perovskite solar cells. Its role often involves enhancing the stability and performance of the perovskite crystal structure. Understanding the intrinsic stability of DMAI is crucial for optimizing its application in various fields, including materials science and drug development, as its decomposition can impact the longevity and efficacy of the final product.

Theoretical Decomposition Pathways

2.1. Pathway 1: Reverse Acid-Base Reaction

This pathway involves the transfer of a proton from the dimethylammonium cation to the iodide anion, resulting in the formation of dimethylamine (B145610) and hydrogen iodide. This is considered a likely decomposition route under thermal stress.

Reaction: (CH₃)₂NH₂⁺I⁻ (s) ⇌ (CH₃)₂NH (g) + HI (g)

2.2. Pathway 2: Reverse Menshutkin Reaction

The second proposed pathway is a nucleophilic substitution reaction where the iodide anion acts as a nucleophile, attacking one of the methyl groups of the dimethylammonium cation. This results in the formation of methyl iodide and dimethylamine.

Reaction: (CH₃)₂NH₂⁺I⁻ (s) → CH₃I (g) + (CH₃)₂NH (g)

Quantitative Data on Thermal Stability

Experimental data on the thermal stability of pure this compound is limited. However, thermogravimetric analysis (TGA) of powders containing DMAI has been reported in the context of perovskite fabrication.

| Parameter | Value/Observation | Conditions | Reference |

| Melting Point | 153.85 °C | Standard | [5] |

| Decomposition Onset | ~150-200 °C | Argon Atmosphere | [6] (estimated from graph) |

| Mass Loss (Sublimation/Decomposition) | Significant mass loss observed starting around 150 °C, nearly complete by 300 °C. | Argon Atmosphere | [6] (estimated from graph) |

| Moisture Sensitivity | Sublimation of DMAI is noted to be sensitive to moisture. | Dry Air vs. Argon | [1][6] |

Note: The TGA data is derived from a mixture containing CsI, PbI₂, and DMAI. The observed mass loss is attributed primarily to the sublimation and decomposition of DMAI.

Experimental Protocols

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of DMAI by measuring its mass change as a function of temperature.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Sample Preparation: A small, accurately weighed amount of finely ground DMAI (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum)[7][8].

-

Instrument Setup: The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a consistent flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidation[7][8].

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 400 °C) at a controlled, linear heating rate (e.g., 10 °C/min)[1].

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss in each decomposition step.

-

4.2. Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

-

Objective: To identify the gaseous products evolved during the thermal decomposition of DMAI.

-

Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Procedure:

-

The TGA experiment is conducted as described in section 4.1.

-

The gaseous effluent from the TGA furnace is continuously transferred to the MS inlet or an FTIR gas cell via a heated transfer line to prevent condensation of the evolved products[7].

-

Mass spectra or infrared spectra of the evolved gases are recorded concurrently with the TGA data.

-

The spectra are analyzed to identify the chemical composition of the evolved gases at different stages of the decomposition, which helps in elucidating the decomposition pathways[1][7]. For DMAI, this would involve looking for signatures of dimethylamine, hydrogen iodide, and methyl iodide.

-

Visualizations

5.1. Proposed Decomposition Pathways of this compound

Caption: Proposed thermal decomposition pathways of this compound.

5.2. Experimental Workflow for Thermal Analysis of DMAI

Caption: General experimental workflow for the thermal analysis of DMAI.

References

- 1. rigaku.com [rigaku.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. epfl.ch [epfl.ch]

Methodological & Application

Application Note and Protocol for the Synthesis of High-Purity Dimethylammonium Iodide for Perovskite Precursors

Introduction

The rapid advancement of perovskite solar cells and other optoelectronic devices has underscored the critical need for high-purity precursor materials. Dimethylammonium iodide (DMAI), an organic halide salt, is increasingly utilized as an additive or a primary component in perovskite formulations to enhance stability and tune optoelectronic properties.[1] The purity of DMAI is paramount, as impurities can introduce defects in the perovskite crystal lattice, leading to diminished device performance and stability.[2][3] This application note provides a detailed protocol for the synthesis and purification of high-purity this compound intended for use in perovskite precursor solutions. The described methodology is adapted from established procedures for similar organic ammonium (B1175870) halide salts.[4][5]

Materials and Equipment

Reagents

| Reagent | Formula | Purity | Supplier Example |

| Dimethylamine (B145610) solution | (CH₃)₂NH | 40% in water | Sigma-Aldrich |

| Hydroiodic acid | HI | 57 wt. % in H₂O | Alfa Aesar |

| Diethyl ether | (C₂H₅)₂O | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Ethanol (B145695) | C₂H₅OH | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Acetonitrile (B52724) | CH₃CN | Anhydrous, 99.8% | Sigma-Aldrich |

Equipment

-

Round-bottom flasks (250 mL and 500 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Vacuum oven

-

Schlenk line (optional, for inert atmosphere)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH indicator strips

Experimental Workflow

Caption: Experimental workflow for the synthesis of high-purity this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of high-purity this compound via the reaction of dimethylamine with hydroiodic acid, followed by purification.

Synthesis of Crude this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, place the flask in an ice bath on a magnetic stirrer.

-

Addition of Reactants: Carefully add a stoichiometric excess of dimethylamine solution (e.g., 1.2 equivalents) to the flask. While stirring vigorously, slowly add hydroiodic acid (1.0 equivalent) dropwise to the dimethylamine solution. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial.

-

Reaction: After the complete addition of hydroiodic acid, allow the reaction mixture to stir in the ice bath for an additional 2-4 hours.

-

Solvent Removal: Remove the ice bath and allow the flask to warm to room temperature. The solvent is then removed using a rotary evaporator. A water bath temperature of 50-60 °C is recommended. This will yield a yellowish-white solid, which is the crude this compound.

Purification of this compound

-

Washing: The crude solid is washed multiple times with anhydrous diethyl ether to remove unreacted starting materials and byproducts. This can be done by adding diethyl ether to the flask, sonicating for a few minutes, and then decanting the solvent. Repeat this process three times.

-

Recrystallization:

-

Dissolve the washed solid in a minimal amount of hot anhydrous ethanol (approximately 80 °C).

-

Once fully dissolved, allow the solution to cool slowly to room temperature to form crystals.

-

To maximize the yield, place the flask in an ice bath for at least 30 minutes to promote further crystallization.[6]

-

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at 60 °C for 24 hours to remove any residual solvent.[4] The final product should be a white crystalline powder.

-

Storage: Store the high-purity this compound in a desiccator or a nitrogen-filled glovebox to prevent moisture absorption.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Characterization Technique | Expected Results |

| Powder X-ray Diffraction (PXRD) | The diffraction pattern should match the known crystal structure of this compound.[7] |

| Infrared (IR) and Raman Spectroscopy | The spectra should show the characteristic vibrational modes of the dimethylammonium cation and the absence of significant impurity peaks.[7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra should confirm the chemical structure and high purity of the compound.[3] |

| Thermogravimetric Analysis (TGA) | TGA can be used to assess the thermal stability and identify any volatile impurities.[2][3] |

Application in Perovskite Precursor Solutions

High-purity this compound can be used in the preparation of perovskite precursor solutions. For instance, it can be combined with lead iodide (PbI₂) in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF) to form dimethylammonium lead iodide (DMAPbI₃) perovskites.[7][8] The precise stoichiometry and solvent system will depend on the specific perovskite composition and deposition method being employed.[9]

Caption: Logical relationship for the use of synthesized DMAI in perovskite precursors.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and purification of high-purity this compound. Adherence to this protocol will enable researchers to produce high-quality precursor material essential for the fabrication of efficient and stable perovskite-based optoelectronic devices. The importance of thorough characterization to verify purity cannot be overstated, as it directly impacts the reproducibility and performance of the final devices.

References

- 1. This compound | CAS 51066-74-1 [greatcellsolarmaterials.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]